3-(3,5-Difluorophenyl)propanal
Overview
Description
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Synthesis and Anticancer Properties :The compound 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, synthesized via Claisen-Schmidt condensation, showed higher cytotoxicity than the reference drug 5-fluorouracil towards several human tumor cell lines. The compound induced apoptosis in human oral squamous cell carcinomas, suggesting a potential mechanism of action for these compounds in cancer therapy (Yamali et al., 2017).
Applications in Polymer and Material Science :Nonsymmetric palladium complexes with partly fluorinated bisphosphine ligands, including 3,5-difluorophenyl, were synthesized and tested in propene/CO copolymerization experiments. The ligands influenced the catalyst activity and the molecular weight of the resulting polyketone materials, indicating the significance of these fluorinated compounds in the development of flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).
Structural Analysis and Characterization
Molecular Structure and Antimicrobial Activity :The molecular structure of a related compound, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine -4-yl) methanone (CPPPM), was investigated, revealing the stability of the molecule and the charge transfer within it. Additionally, CPPPM demonstrated antibacterial and antifungal effects, highlighting the antimicrobial potential of such compounds (Sivakumar et al., 2021).
Discovery and Process Development :The rationale behind the discovery of fosfluconazole, a water-soluble prodrug of Diflucan, and the subsequent development of a commercial route were detailed, emphasizing the key role of chemical research and development in prodrug discovery and the strategic selection of phosphate ester promoiety (Bentley et al., 2002).
Spectroscopic and Quantum Chemical Analysis :The spectroscopic properties of 3,5-difluorophenylboronic acid were extensively investigated, revealing insights into the structural and spectroscopic data of the molecule. The study emphasized the effects of molecular association through hydrogen bonding and provided a comprehensive analysis of the molecule's electronic properties, frontier molecular orbitals, and thermodynamic features (Karabacak et al., 2014).
Safety and Hazards
The safety data sheet for “3-(3,5-Difluorophenyl)propanal” indicates that it may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin . Personal protective equipment and adequate ventilation are recommended when handling this compound .
properties
IUPAC Name |
3-(3,5-difluorophenyl)propanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAUQMVRMVVAMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582189 | |
Record name | 3-(3,5-Difluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
207462-72-4 | |
Record name | 3-(3,5-Difluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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